Astragaloside IV

Catalog No.
S519584
CAS No.
84687-43-4
M.F
C41H68O14
M. Wt
785 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Astragaloside IV

CAS Number

84687-43-4

Product Name

Astragaloside IV

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C41H68O14

Molecular Weight

785 g/mol

InChI

InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20+,21-,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34+,37+,38-,39+,40-,41+/m0/s1

InChI Key

QMNWISYXSJWHRY-CSXKERSZSA-N

SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C

Solubility

Soluble in DMSO.

Synonyms

3beta,6alpha,16beta,20R,24S; astragaloside IV of astragaloside A, astragaloside A, astragaloside IV, astragaloside-A, astramembrannin I, cyclosiversioside F

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O

Description

The exact mass of the compound Astragaloside IV is 784.46091 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Supplementary Records. It belongs to the ontological category of pentacyclic triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.3

Exact Mass

784.46091

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1J6XA9YCFV

Other CAS

84687-43-4

Wikipedia

Astragaloside IV
Astragaloside A

Dates

Modify: 2023-08-15
1: Cheng X, Gu J, Zhang M, Yuan J, Zhao B, Jiang J, Jia X. Astragaloside IV inhibits migration and invasion in human lung cancer A549 cells via regulating PKC-α-ERK1/2-NF-κB pathway. Int Immunopharmacol. 2014 Sep 10. pii: S1567-5769(14)00341-5. doi: 10.1016/j.intimp.2014.08.027. [Epub ahead of print] PubMed PMID: 25218161.
2: Zhang X, Chen J. The mechanism of astragaloside IV promoting sciatic nerve regeneration. Neural Regen Res. 2013 Aug 25;8(24):2256-65. doi: 10.3969/j.issn.1673-5374.2013.24.005. PubMed PMID: 25206535; PubMed Central PMCID: PMC4146037.
3: Chen Z, Cai Y, Zhang W, Liu X, Liu S. Astragaloside IV inhibits platelet-derived growth factor-BB-stimulated proliferation and migration of vascular smooth muscle cells via the inhibition of p38 MAPK signaling. Exp Ther Med. 2014 Oct;8(4):1253-1258. Epub 2014 Aug 14. PubMed PMID: 25187834; PubMed Central PMCID: PMC4151649.
4: Qiu YY, Zhu JX, Bian T, Gao F, Qian XF, Du Q, Yuan MY, Sun H, Shi LZ, Yu MH. Protective Effects of Astragaloside IV against Ovalbumin-Induced Lung Inflammation Are Regulated/Mediated by T-bet/GATA-3. Pharmacology. 2014 Aug 28;94(1-2):51-59. [Epub ahead of print] PubMed PMID: 25171656.
5: Shao A, Guo S, Tu S, Ammar AB, Tang J, Hong Y, Wu H, Zhang J. Astragaloside IV alleviates early brain injury following experimental subarachnoid hemorrhage in rats. Int J Med Sci. 2014 Aug 8;11(10):1073-81. doi: 10.7150/ijms.9282. eCollection 2014. PubMed PMID: 25136262; PubMed Central PMCID: PMC4135229.
6: Chen Y, Gui D, Chen J, He D, Luo Y, Wang N. Down-regulation of PERK-ATF4-CHOP pathway by Astragaloside IV is associated with the inhibition of endoplasmic reticulum stress-induced podocyte apoptosis in diabetic rats. Cell Physiol Biochem. 2014;33(6):1975-87. PubMed PMID: 25012492.
7: Liu QS, Wang HF, Sun AK, Huo XP, Liu JL, Ma SH, Peng N, Hu J. A comparative study on inhibition of total astragalus saponins and astragaloside IV on TNFR1-mediated signaling pathways in arterial endothelial cells. PLoS One. 2014 Jul 3;9(7):e101504. doi: 10.1371/journal.pone.0101504. eCollection 2014. PubMed PMID: 24991819; PubMed Central PMCID: PMC4081628.
8: Zhang A, Zheng Y, Que Z, Zhang L, Lin S, Le V, Liu J, Tian J. Astragaloside IV inhibits progression of lung cancer by mediating immune function of Tregs and CTLs by interfering with IDO. J Cancer Res Clin Oncol. 2014 Jul 1. [Epub ahead of print] PubMed PMID: 24980548.
9: Xu W, Shao X, Tian L, Gu L, Zhang M, Wang Q, Wu B, Wang L, Yao J, Xu X, Mou S, Ni Z. Astragaloside IV ameliorates renal fibrosis via the inhibition of mitogen-activated protein kinases and antiapoptosis in vivo and in vitro. J Pharmacol Exp Ther. 2014 Sep;350(3):552-62. doi: 10.1124/jpet.114.214205. Epub 2014 Jun 20. PubMed PMID: 24951279.
10: Sun Q, Jia N, Wang W, Jin H, Xu J, Hu H. Protective effects of astragaloside IV against amyloid beta1-42 neurotoxicity by inhibiting the mitochondrial permeability transition pore opening. PLoS One. 2014 Jun 6;9(6):e98866. doi: 10.1371/journal.pone.0098866. eCollection 2014. PubMed PMID: 24905226; PubMed Central PMCID: PMC4048237.

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